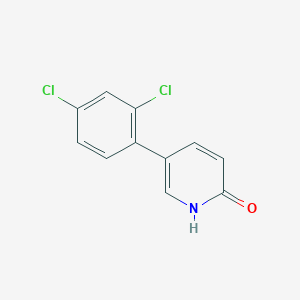

5-(2,4-Dichlorophenyl)pyridin-2(1H)-one

Description

5-(2,4-Dichlorophenyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core (a six-membered ring with one nitrogen atom and a ketone group) substituted at the 5-position with a 2,4-dichlorophenyl moiety.

Pyridinones and their derivatives are widely studied in medicinal chemistry due to their versatility as scaffolds for drug development. The presence of the 2,4-dichlorophenyl group may enhance lipophilicity and stability, making this compound a candidate for antimicrobial, anti-inflammatory, or central nervous system-targeting agents .

Properties

IUPAC Name |

5-(2,4-dichlorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-8-2-3-9(10(13)5-8)7-1-4-11(15)14-6-7/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNWAIHWOBUWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603930 | |

| Record name | 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103824-13-1 | |

| Record name | 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and 2-pyridone.

Condensation Reaction: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with 2-pyridone in the presence of a base such as sodium hydroxide or potassium carbonate.

Cyclization: The intermediate product is then cyclized under acidic conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the synthesis of 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorinated phenyl ring allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(2,4-Dichlorophenyl)pyridin-2(1H)-one has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

Pathways Involved: It can inhibit or activate signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Research Findings

- Synthetic Yields : Chlorophenyl-substituted compounds exhibit moderate to high yields (67–86%), with dichloro derivatives requiring optimized conditions due to steric and electronic challenges .

- Electronic Effects: Electron-withdrawing groups (Cl, F) stabilize the pyridinone ring, as evidenced by IR peaks near 1705 cm⁻¹ for C=O stretches, which are consistent across analogs .

- Biological Relevance: Fluorinated analogs demonstrate enhanced metabolic stability, while dihydropyrimidinones show broader therapeutic applications due to their dual nitrogen atoms .

Biological Activity

5-(2,4-Dichlorophenyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one features a pyridine ring substituted at the 5-position with a dichlorophenyl group. Its synthesis has been explored through various methods, including multi-step reactions involving pyridine derivatives and chlorinated phenyl compounds. The synthesis of related compounds has been documented, emphasizing structure-activity relationships (SAR) that influence biological efficacy .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for COX-1 and COX-2 inhibition have been reported as follows:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Celecoxib (control) | 0.04 ± 0.01 | 0.04 ± 0.01 |

These results indicate that while the compound exhibits moderate inhibition compared to celecoxib, it still represents a promising lead for anti-inflammatory drug development .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating significant activity against Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

These findings suggest that the compound could be developed as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Anticancer Activity

In addition to its anti-inflammatory and antimicrobial properties, 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one has been evaluated for its anticancer effects. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

For instance, in a study examining its effects on leukemia cells, the compound exhibited cytotoxicity with an IC50 value of approximately 10 μM, indicating its potential as an anticancer therapeutic .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

In a controlled study assessing the anti-inflammatory effects of various pyridine derivatives, including 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one, researchers found that it significantly reduced paw edema in carrageenan-induced models compared to controls. The observed reduction was comparable to that of standard anti-inflammatory agents like indomethacin .

Case Study 2: Antimicrobial Spectrum

A comprehensive evaluation of the antimicrobial efficacy of this compound revealed notable activity against multiple bacterial strains in vitro. In animal models, it demonstrated effective bacterial clearance rates similar to those achieved with conventional antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound emphasize the importance of substituents on the pyridine ring and their influence on biological activity. The presence of electron-withdrawing groups such as chlorine enhances the potency against COX enzymes and contributes to improved antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via a multi-step condensation and cyclization process. For example, a derivative of this scaffold was prepared by reacting 3-acetyl-4-hydroxy-N-methylquinoline with 2,4-dichlorobenzaldehyde under reflux in the presence of pyridine, followed by hydrazine hydrate treatment to form the pyrazoline ring . Optimization includes solvent selection (e.g., DMF for cyclization), temperature control (boiling water bath for condensation), and stoichiometric adjustments (1:1 molar ratio of reactants). Yield improvements may involve catalytic additives or microwave-assisted synthesis, as seen in analogous pyridinone syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one, and what are the critical spectral markers?

- Methodological Answer :

- 1H/13C NMR : Key markers include aromatic proton signals (δ 7.0–8.0 ppm for dichlorophenyl groups) and the pyridinone carbonyl carbon (δ ~165–170 ppm). For example, in related compounds, the pyridinone ring protons appear as distinct doublets (J = 7–8 Hz) .

- HRMS : Accurate mass analysis (e.g., FTMS-APCI) confirms molecular ion peaks (e.g., [M + H]+) with deviations <5 ppm .

- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-Cl (700–750 cm⁻¹) are diagnostic .

Q. What preliminary biological screening approaches are recommended for assessing the therapeutic potential of this compound?

- Methodological Answer :

- Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) with zone-of-inhibition measurements .

- Antiviral Potential : Screen against HIV-1 reverse transcriptase (RT) via enzymatic inhibition assays, given structural similarities to pyridinone-based NNRTIs .

- Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design of 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one derivatives with enhanced target affinity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., HIV-1 RT). Focus on halogen bonding between Cl substituents and hydrophobic pockets (e.g., Tyr181, Trp229 residues) .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond acceptor counts to optimize bioavailability .

- Free Energy Perturbation (FEP) : Simulate mutations in viral targets (e.g., K103N) to predict resistance profiles .

Q. What strategies are effective in resolving contradictory bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess ADME properties (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability bottlenecks .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in rodent plasma, which may explain in vivo efficacy drops .

- Dose-Response Refinement : Conduct staggered dosing in animal models (e.g., Sprague-Dawley rats) to reconcile efficacy thresholds observed in vitro .

Q. What crystallographic challenges exist in determining the solid-state structure of halogenated pyridinones, and how can they be mitigated?

- Methodological Answer :

- Crystal Growth : Halogenated compounds often form disordered crystals due to bulky substituents. Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) to improve lattice packing .

- Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) with cryocooling (100 K) reduces thermal motion artifacts. For example, 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one required synchrotron radiation for full structural elucidation .

- Refinement : Apply restraints for Cl/F atoms and anisotropic displacement parameters to resolve electron density ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.